Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
Description
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂. The compound features a phenyl ring substituted with bromine at position 2, fluorine at positions 3 and 6, and a methyl ester group at the acetoxy position. Such halogenated esters are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
methyl 2-(2-bromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-6(11)2-3-7(12)9(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWMSMBKNMETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Preformed Acids
Methodology : Esterification of 2-(2-bromo-3,6-difluorophenyl)acetic acid with methanol using sulfuric acid as a catalyst.
Procedure :
- Reaction : 2-(2-bromo-3,6-difluorophenyl)acetic acid (18.18 mmol) and catalytic H₂SO₄ in methanol (50 mL) are refluxed for 30 minutes.
- Workup : The mixture is cooled, evaporated, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated.
Yield : 99% (based on analogous bromophenylacetate synthesis).
Grignard Reaction with Subsequent Functionalization
Methodology : Formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by reaction with methyl chloroacetate.
Procedure :
- Grignard Formation : React 1-bromo-2,4-difluorobenzene (3.80 mol) with magnesium (4.24 mol) in THF at 40°C.
- Quenching : Add methyl chloroacetate to the Grignard reagent at −20°C, followed by acid workup.
Challenges : Requires precise control of substituent positions (3,6-difluoro vs. 2,4-difluoro).
Palladium-Catalyzed Cross-Coupling
Methodology : Coupling of bromophenyl fragments with methyl acrylate derivatives using Pd(OAc)₂ and ligands.
Procedure :
- Reaction : 2-Bromo-3,6-difluorophenylboronic acid and methyl acrylate are coupled using Pd(OAc)₂ (10 mol%), Ac-Gly-OH ligand (20 mol%), and PhI(OAc)₂ in HFIP at 90°C.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | Ac-Gly-OH |
| Oxidant | PhI(OAc)₂ (4.0 equiv) |
| Solvent | HFIP |
Yield : ~65% (based on analogous bromophenyl propanoate synthesis).
Comparative Analysis of Methods
Key Research Findings
- Esterification Efficiency : Sulfuric acid–methanol systems achieve near-quantitative yields for bromophenylacetate analogs.
- Catalytic Carbonylation : Cobalt-based catalysts enable direct conversion of benzyl halides to acetic acid derivatives, avoiding cyanide intermediates.
- Positional Selectivity : Achieving 3,6-difluoro substitution remains challenging in Grignard routes due to competing halogen migration.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Organic Synthesis
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines), leading to substituted phenylacetates.
- Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex molecular architectures .
Pharmaceutical Development
The compound is explored for its potential in drug development, particularly in creating anti-cancer and anti-inflammatory agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further medicinal chemistry studies .
Biochemical Assays
In biological research, this compound is used as a probe to study enzyme mechanisms. Its ability to act as an inhibitor or activator of specific enzymes aids in understanding metabolic pathways and developing therapeutic agents .
Data Table: Summary of Applications
Case Study 1: Drug Development
In a study focusing on anti-cancer properties, this compound was incorporated into small molecule libraries screened against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential pathways for therapeutic development .
Case Study 2: Enzyme Inhibition
Research conducted on the compound's interaction with specific enzymes demonstrated that it could inhibit key metabolic pathways involved in disease progression. This inhibition was characterized by kinetic studies that revealed its binding affinity and mechanism of action, highlighting its utility in drug discovery .
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The bromine and fluorine substituents play a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate (C₉H₇BrClFO₂)
- Key Differences : Replaces one fluorine (position 3) with chlorine.
- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance steric hindrance and alter electronic effects on the aromatic ring. This could influence reactivity in nucleophilic substitution or Suzuki-Miyaura coupling reactions .
- Molecular Weight : 296.51 g/mol (vs. 273.06 g/mol for the target compound).
Ethyl 2-(4-bromo-3-fluorophenyl)acetate (C₁₀H₁₀BrF₂O₂)
- Key Differences : Ethyl ester group instead of methyl; bromine at position 4 and fluorine at position 3.
- The altered halogen positions may direct regioselectivity in subsequent reactions .
- CAS Number : 1296223-82-7.
Methyl 2-(3-amino-2,6-difluorophenyl)acetate (C₉H₉F₂NO₂)
- Key Differences: Substitutes bromine with an amino group at position 3.
- Impact: The amino group introduces nucleophilic character, enabling amide bond formation or participation in condensation reactions. This makes it valuable in pharmaceutical intermediates but reduces stability compared to halogenated analogs .
- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to amino group reactivity .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (C₁₂H₁₀BrF₂O₂)
- Key Differences : Ethyl ester and difluoro substitution at the α-carbon.
- The ethyl ester may also alter metabolic stability in drug candidates .
Physicochemical Properties
*Target compound inferred from structural analogs.
Biological Activity
Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and case studies that highlight its efficacy.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H8BrF2O2
- Molecular Weight : 251.06 g/mol
The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity by affecting its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The halogen substituents (bromine and fluorine) are known to influence the compound's lipophilicity and binding affinity, potentially leading to enhanced efficacy against microbial and cancerous cells.
Biological Activities
-
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -
Anticancer Activity
Preliminary research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as:- HeLa (cervical cancer)
- MCF-7 (breast cancer)
These results indicate that this compound has promising anticancer properties that warrant further investigation.Cell Line IC50 (µM) HeLa 10 MCF-7 15
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results showed a strong correlation between the presence of halogen substituents and enhanced antimicrobial activity. The study concluded that modifications to the phenyl ring could lead to compounds with improved efficacy against resistant bacterial strains . -
Case Study on Anticancer Mechanism
Research published in Cancer Letters investigated the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates caspase pathways leading to programmed cell death, suggesting a potential mechanism for its anticancer effects .
Q & A
Basic Question: What are the common synthetic routes for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves two steps:
Preparation of the parent acid : Bromination and fluorination of phenylacetic acid derivatives, followed by purification via column chromatography. For example, 2-(2-bromo-3,6-difluorophenyl)acetic acid (CAS EN300-6512850) is synthesized using halogenation under controlled conditions .
Esterification : Reaction of the acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP). The ester’s purity (>95%) is verified by HPLC and ¹H/¹³C NMR to confirm substitution patterns and ester bond formation .
Advanced Question: How can competing reactivity of bromo and fluoro substituents be managed during functionalization of this compound?
Methodological Answer:
The bromine at the 2-position is more reactive toward cross-coupling (e.g., Suzuki-Miyaura) due to its lower electronegativity compared to fluorine. To suppress defluorination:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to minimize steric clashes with adjacent fluorines.
- Optimize reaction temperature (60–80°C) and base (K₂CO₃) to balance reactivity and stability .
Contradictions in coupling efficiency (e.g., lower yields with electron-withdrawing fluorines) are resolved by adjusting solvent polarity (toluene/water mixtures) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for meta-fluorines), while ¹H NMR confirms methyl ester integration at δ 3.6–3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 264.97 (C₉H₇BrF₂O₂⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect halogenated byproducts .
Advanced Question: How does the steric and electronic profile of this compound influence its stability under storage?
Methodological Answer:
The electron-withdrawing fluorine and bromine substituents reduce ester hydrolysis rates compared to non-halogenated analogs. However:
- Storage : Keep at 2–8°C in inert atmospheres (argon) to prevent oxidation of the bromine moiety .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months. Hydrolysis byproducts (e.g., free acid) are monitored via TLC (Rf 0.3 in EtOAc/hexane) .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound’s MSDS classifies it as harmful (H303/H313) .
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts with NaHCO₃ before disposal via certified hazardous waste services .
Advanced Question: How is this compound utilized in designing bioactive molecules, and what are common pitfalls?
Methodological Answer:
It serves as a building block for:
- Kinase Inhibitors : The bromine acts as a leaving group for palladium-catalyzed couplings to introduce heterocycles (e.g., pyridines) .
- Antimicrobial Agents : Fluorine enhances membrane permeability, but meta-fluorines can reduce solubility. Co-solvents (DMSO/PEG 400) or prodrug strategies mitigate this .
Pitfalls : Competing elimination (e.g., HBr formation) during coupling requires careful base selection (Cs₂CO₃ over KOtBu) .
Basic Question: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallize from ethyl acetate/hexane (1:3) at -20°C. The compound’s low polarity (logP ≈ 2.8) ensures high recovery (>85%). Monitor crystal formation via polarized light microscopy to avoid oiling out .
Advanced Question: How do substituent positions (bromo at 2-, fluoro at 3,6-) affect regioselectivity in electrophilic substitution?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Fluorines at 3,6-positions deactivate the ring, directing incoming electrophiles to the less hindered 4-position. Bromine at 2- further sterically blocks ortho attack.
- Case Study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (confirmed by X-ray crystallography) with >90% regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
